1,2-Dihydroazeto[1,2-a]benzimidazole is a heterocyclic compound that belongs to the larger class of benzimidazole derivatives. This compound features a bicyclic structure formed by the fusion of a benzene ring and an imidazole ring, which is characteristic of many biologically active compounds. The chemical formula for 1,2-dihydroazeto[1,2-a]benzimidazole is , and its molecular weight is approximately 144.173 g/mol .
This compound is classified under the category of nitrogen-containing heterocycles, specifically benzimidazoles, which are known for their diverse biological activities. Benzimidazoles are often used as scaffolds in drug design due to their ability to interact with various biological targets. The presence of nitrogen atoms in the ring structure enhances the compound's reactivity and potential pharmacological properties .
The synthesis of 1,2-dihydroazeto[1,2-a]benzimidazole can be achieved through several methods, including condensation reactions involving o-phenylenediamine and appropriate aldehydes or ketones. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives under controlled conditions, which leads to the formation of the benzimidazole core. Subsequent modifications can introduce various substituents at different positions on the benzene or imidazole rings.
For example, a typical synthetic route may follow these steps:
These reactions often require optimization of temperature, time, and pH to maximize yield and purity .
The molecular structure of 1,2-dihydroazeto[1,2-a]benzimidazole can be visualized as follows:
The compound's structural representation can be depicted using standard chemical drawing conventions to illustrate bond connectivity and stereochemistry.
1,2-Dihydroazeto[1,2-a]benzimidazole can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 1,2-dihydroazeto[1,2-a]benzimidazole often involves interaction with specific biological targets such as enzymes or receptors. For instance:
Research indicates that these compounds may exhibit selectivity towards certain types of cells or pathogens based on their structural features .
These properties influence how 1,2-dihydroazeto[1,2-a]benzimidazole is handled in laboratory settings and its potential applications in pharmaceuticals .
The applications of 1,2-dihydroazeto[1,2-a]benzimidazole extend into several fields:
The versatility of this compound makes it a valuable candidate for further research and development in medicinal chemistry and related fields .
1,2-Dihydroazeto[1,2-a]benzimidazole represents a structurally unique bicyclic heterocyclic system characterized by the fusion of a four-membered azetidine ring with the five-membered benzimidazole core. Its molecular formula is C₉H₈N₂, with a molecular weight of 144.17 g/mol . This scaffold integrates the inherent stability and π-electron density of the benzimidazole moiety (comprising fused benzene and imidazole rings) with the significant ring strain and conformational constraints of the azetidine component. The canonical SMILES representation (C1CN2C1=NC3=CC=CC=C32
) and InChIKey (GBVDGYQXXFICNE-UHFFFAOYSA-N
) provide precise descriptors of its connectivity and stereochemical identity .
The azetidine ring’s 90° bond angles deviate markedly from the ideal tetrahedral geometry, generating substantial ring strain. This strain energy profoundly influences the compound’s reactivity, enhancing its susceptibility to ring-opening reactions and nucleophilic attacks, particularly at the azetidine C-N bonds. Furthermore, the fusion pattern at the azetidine’s C2-C3 bond and the benzimidazole’s N1-C2 bond creates a rigid, planar benzimidazole unit connected to a puckered non-planar azetidine ring. This hybrid architecture disrupts electronic delocalization across the fused system. The benzimidazole nitrogen atoms (particularly N3) retain their basic character, while the azetidine nitrogen (N1) exhibits reduced nucleophilicity due to its involvement in the fusion. The resulting electronic asymmetry creates distinct electrophilic and nucleophilic sites within the molecule, enabling diverse chemical transformations and molecular recognition events critical for biological interactions [4].
Benzimidazole derivatives constitute a cornerstone of medicinal chemistry, evidenced by numerous clinically successful drugs. Simple benzimidazoles form the core of proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole, Mebendazole), and antihypertensives (e.g., Telmisartan, Candesartan cilexetil) [2] [7]. These drugs exploit the benzimidazole nucleus's ability to engage in hydrogen bonding, π-stacking, and coordination with metal ions within biological targets.
The exploration of polycyclic benzimidazole derivatives, involving annulation with additional rings, emerged as a strategy to enhance potency, selectivity, and metabolic stability. Early efforts focused on annulation with five- or six-membered heterocycles (e.g., imidazo[1,2-a]pyridines, pyrimido[1,2-a]benzimidazoles). For instance, Pyrido[1,2-a]benzimidazoles (PBIs) were identified as potent antischistosomal agents with IC₅₀ values against Schistosoma mansoni as low as 0.08 µM, demonstrating significant worm burden reduction (up to 89.6%) in vivo [3]. Pyrimido[1,2-a]benzimidazoles have also garnered attention for diverse pharmacological activities, including antiviral and anticancer effects [9]. The development of 1,2-Dihydroazeto[1,2-a]benzimidazole represents a further evolution in this polycyclic benzimidazole landscape. Its incorporation of a strained four-membered azetidine ring marks a distinct structural departure from the more common five- or six-membered annulated systems. This unique fusion pattern offers unexplored three-dimensionality and novel electronic properties compared to established polycyclic benzimidazoles, positioning it as a promising scaffold for probing new structure-activity relationships (SAR) and biological targets [9].
Table 1: Evolution of Key Benzimidazole-Based Therapeutics and Research Compounds
Compound Class | Example(s) | Primary Therapeutic Use/Target | Key Structural Feature |
---|---|---|---|
Simple Benzimidazole | Omeprazole, Albendazole | Antiulcer (PPI), Anthelmintic | Unsubstituted or 2-substituted Benzimidazole |
Imidazo[1,2-a]pyridine | - (Research compounds) | Various (Antimicrobial, Anticancer) | Fusion of imidazole with pyridine |
Pyrido[1,2-a]benzimidazole (PBI) | N1-1-Phenylethanamine derivatives | Antischistosomal (Sm. mansoni IC₅₀ ~0.08 µM) | Fusion of pyridine with benzimidazole |
Pyrimido[1,2-a]benzimidazole | Various research compounds | Antiviral, Anticancer | Fusion of pyrimidine with benzimidazole |
Azeto[1,2-a]benzimidazole | 1,2-Dihydroazeto[1,2-a]benzimidazole | Research compound (Novel scaffold) | Fusion of strained azetidine with benzimidazole |
Annulation—the fusion of an additional ring system to the core benzimidazole scaffold—is a powerful strategy for modulating the physicochemical and biological properties of benzimidazole derivatives. The nature, size, and heteroatom composition of the annulated ring dramatically influence key parameters:
Table 2: Impact of Annulation Pattern on Benzimidazole Derivative Properties
Annulation Type | Ring Size & Heteroatoms | Typical Effect on Geometry | Representative Bioactivity Link | Unique Feature of Azeto[1,2-a]benzimidazole |
---|---|---|---|---|
None (Simple Benzimidazole) | - | Planar | Antiulcer (PPIs), Anthelmintic | N/A |
Imidazo[1,2-a]pyridine | 6-membered (N) | Mostly Planar | Broad Spectrum (Antimicrobial, CNS) | N/A |
Pyrido[1,2-a]benzimidazole (PBI) | 6-membered (N) | Planar | Potent Antischistosomal | N/A |
Pyrimido[1,2-a]benzimidazole | 6-membered (2N) | Planar | Antiviral, Anticancer | N/A |
Azeto[1,2-a]benzimidazole | 4-membered (N) | Non-Planar (Puckered) | Research Stage (Anticancer, Antimicrobial Potential) | High Ring Strain, Polarized Bonds, Unique 3D Shape |
The unique structural features of 1,2-Dihydroazeto[1,2-a]benzimidazole—its strained azetidine ring, distinct electronic profile due to bond angle distortion, and non-planar geometry—differentiate it significantly from other polycyclic benzimidazoles. This distinctiveness underpins its potential as a novel pharmacophore for exploring undiscovered biological space and developing new therapeutic agents targeting diseases where conventional benzimidazole derivatives may be ineffective. Further research into its chemical reactivity, synthetic diversification, and specific biological evaluations is warranted to fully exploit this promising heterocyclic system [4] [9].
Table 3: Key Structural and Calculated Physicochemical Parameters of 1,2-Dihydroazeto[1,2-a]benzimidazole
Property | Value/Description |
---|---|
Molecular Formula | C₉H₈N₂ |
Molecular Weight | 144.17 g/mol |
SMILES | C1CN2C1=NC3=CC=CC=C32 |
InChIKey | GBVDGYQXXFICNE-UHFFFAOYSA-N |
XLogP3 | 0.7 |
Hydrogen Bond Acceptor Count | 1 (N3 of Benzimidazole) |
Heavy Atom Count | 11 |
Topological Polar Surface Area (TPSA) | ~24 Ų (Estimated primarily from azetidine N) |
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.:
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9